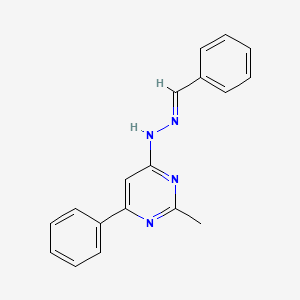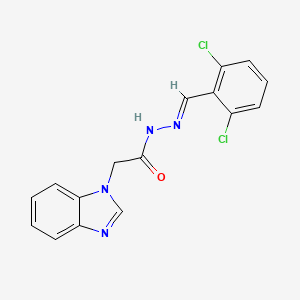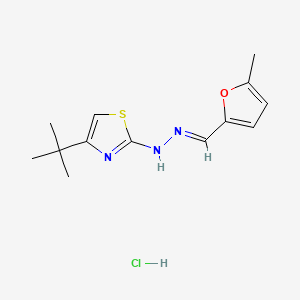
benzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as MPHPH and has been found to have potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of MPHPH involves the inhibition of topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. MPHPH binds to the enzyme and prevents it from performing its function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MPHPH has been found to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. It has been shown to selectively target cancer cells without affecting the normal cells. MPHPH has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPHPH in lab experiments include its high potency, low toxicity, and selective targeting of cancer cells. However, the limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on MPHPH. One of the areas of interest is the development of novel drug delivery systems for MPHPH to improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer activity. Furthermore, the development of MPHPH analogs with improved pharmacokinetic and pharmacodynamic properties is also an area of interest.
Métodos De Síntesis
The synthesis of MPHPH involves the reaction of benzaldehyde and 2-methyl-6-phenylpyrimidine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure and high yield product.
Aplicaciones Científicas De Investigación
MPHPH has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. MPHPH has also been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-2-methyl-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-14-20-17(16-10-6-3-7-11-16)12-18(21-14)22-19-13-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYHFCYLUGYBKZ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)




![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)



![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
